molecular formula C11H19ClN2O B6191372 4-[2-(dimethylamino)ethoxy]-2-methylaniline hydrochloride CAS No. 2648957-73-5

4-[2-(dimethylamino)ethoxy]-2-methylaniline hydrochloride

Cat. No.: B6191372
CAS No.: 2648957-73-5
M. Wt: 230.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(dimethylamino)ethoxy]-2-methylaniline hydrochloride is a chemical compound with the molecular formula C11H18N2O·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, an ethoxy group, and a methylaniline moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(dimethylamino)ethoxy]-2-methylaniline hydrochloride typically involves the reaction of 4-hydroxy-2-methylaniline with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(dimethylamino)ethoxy]-2-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the dimethylamino or ethoxy groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various halides or nucleophiles; reactions are conducted in the presence of bases or catalysts to facilitate the substitution process.

Major Products Formed

    Oxidation: Quinones, nitroso compounds.

    Reduction: Secondary or tertiary amines.

    Substitution: Derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

4-[2-(dimethylamino)ethoxy]-2-methylaniline hydrochloride finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, dyes, and polymers.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 4-[2-(dimethylamino)ethoxy]-2-methylaniline hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating their activity. The compound’s structure allows it to bind to active sites or allosteric sites on target proteins, thereby influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(dimethylamino)ethoxy]benzylamine
  • 2-(dimethylamino)ethoxybenzene
  • 4-(dimethylamino)ethoxybenzaldehyde

Uniqueness

4-[2-(dimethylamino)ethoxy]-2-methylaniline hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophilicity and lipophilicity, making it suitable for diverse applications in both aqueous and organic environments.

Properties

CAS No.

2648957-73-5

Molecular Formula

C11H19ClN2O

Molecular Weight

230.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.